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For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed protocol for the synthesis of 5-Cyclohexadecen-1-one, a

valuable macrocyclic ketone used in the fragrance industry, starting from the readily available

cyclododecanone.[1][2] The described methodology involves a two-step ring expansion

strategy. The initial step is the halogenation of cyclododecanone, followed by a Grignard

reaction with a vinyl magnesium halide to form a divinyl carbinol intermediate. Subsequent

thermal Cope rearrangement of this intermediate affords the target 16-membered ring, 5-
Cyclohexadecen-1-one.[3] This application note includes detailed experimental procedures,

tabulated data for reaction parameters and expected outcomes, and a visual representation of

the synthetic workflow.

Introduction
Macrocyclic ketones are a significant class of compounds, with many exhibiting characteristic

musk fragrances.[4][5] Their synthesis often presents challenges due to the entropic

unfavorability of forming large rings.[5] Ring expansion strategies, starting from smaller, more

accessible cyclic ketones like cyclododecanone, offer an efficient pathway to these larger

structures.[5][6] Cyclododecanone itself is an important industrial chemical, serving as a

precursor to polymers and other valuable materials.[1][7][8]
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The synthesis of 5-Cyclohexadecen-1-one from cyclododecanone is a notable example of a

ring expansion that increases the ring size by four carbons. The key steps involve the formation

of a 1,2-divinylcyclododecane-1-ol intermediate, which then undergoes a thermal

rearrangement to yield the final product.[3] This method provides a direct route to this specific

unsaturated macrocycle.

Synthetic Pathway Overview
The overall transformation from cyclododecanone to 5-Cyclohexadecen-1-one is a multi-step

process. The key steps are:

α-Halogenation of Cyclododecanone: Introduction of a halogen (e.g., bromine or chlorine) at

the α-position to the carbonyl group to create a reactive site.

Grignard Reaction: Reaction of the α-halocyclododecanone with a vinyl magnesium halide.

This step introduces two vinyl groups.

Thermal Rearrangement: Heating the resulting 1,2-divinylcyclododecane-1-ol to induce a

Cope rearrangement, leading to the expanded 16-membered ring.

A visual representation of this synthetic workflow is provided below.

Starting Material Step 1: Halogenation Intermediate 1 Step 2: Grignard Reaction Intermediate 2 Step 3: Rearrangement Final Product

Cyclododecanone α-Halogenatione.g., NBS, hv 2-Halocyclododecanone Grignard Reaction
(Vinyl Magnesium Halide) 1,2-Divinylcyclododecane-1-olHydrolysis Thermal Rearrangement

(Cope)
Heat (150-350 °C) 5-Cyclohexadecen-1-one

Click to download full resolution via product page

Synthetic workflow for 5-Cyclohexadecen-1-one.

Experimental Protocols
Step 1: Synthesis of 2-Bromocyclododecanone
This protocol describes the synthesis of the α-brominated intermediate.
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Materials:

Cyclododecanone

N-Bromosuccinimide (NBS)

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)

Carbon Tetrachloride (CCl₄) or other suitable solvent

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Rotary evaporator

Procedure:

To a solution of cyclododecanone (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount

of AIBN or benzoyl peroxide.

Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by

TLC.

Cool the reaction mixture to room temperature and filter to remove the succinimide

byproduct.
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Wash the filtrate with saturated NaHCO₃ solution, followed by brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield the crude 2-bromocyclododecanone.

The crude product can be purified by column chromatography on silica gel or used directly in

the next step.

Step 2: Synthesis of 1,2-Divinylcyclododecane-1-ol
This protocol details the Grignard reaction to form the key divinyl alcohol intermediate.[3]

Materials:

2-Bromocyclododecanone

Vinyl magnesium bromide or chloride (solution in THF)

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Dropping funnel

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Procedure:
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Dissolve 2-bromocyclododecanone (1.0 eq) in anhydrous THF in a flame-dried round-bottom

flask under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C using an ice bath.

Slowly add the vinyl magnesium halide solution (2.2 eq) dropwise via a dropping funnel,

maintaining the temperature below 10 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-3 hours.

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

Extract the aqueous layer with diethyl ether (3x).

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Filter and concentrate the solvent under reduced pressure to obtain the crude 1,2-

divinylcyclododecane-1-ol.

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 5-Cyclohexadecen-1-one
This protocol describes the final thermal rearrangement to yield the target product.[3]

Materials:

1,2-Divinylcyclododecane-1-ol

High-boiling point solvent (optional, e.g., decahydronaphthalene)

Distillation apparatus

Heating mantle or oil bath

Procedure:
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Place the purified 1,2-divinylcyclododecane-1-ol in a distillation flask. A high-boiling solvent

can be used, but is not strictly necessary.[3]

Heat the material to a temperature between 170 °C and 250 °C.[3]

The rearrangement product, 5-cyclohexadecen-1-one, will distill as it is formed. Collect the

distillate.

The collected product is a mixture of cis- and trans-isomers.[3]

Further purification can be achieved by fractional distillation or column chromatography.

Data Presentation
The following tables summarize representative quantitative data for the synthesis of 5-
Cyclohexadecen-1-one.

Table 1: Reactants and Stoichiometry

Step Reactant 1 Reactant 2 Molar Ratio (1:2)

1 Cyclododecanone N-Bromosuccinimide 1 : 1.1

2

2-

Bromocyclododecano

ne

Vinyl Magnesium

Bromide
1 : 2.2

3

1,2-

Divinylcyclododecane-

1-ol

- -

Table 2: Reaction Conditions and Yields
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Step Solvent
Temperature
(°C)

Time (h) Yield (%)

1 CCl₄ Reflux 2-4 85-95

2 THF 0 to RT 3-4 70-85

3
Neat or High-

boiling solvent
170-250 1-2 60-75

Logical Relationship of Key Steps
The logical progression of the synthesis is based on the strategic introduction of functional

groups to facilitate a ring-expanding rearrangement.

Start with Cyclododecanone

Activate α-position via Halogenation

Introduce C4 framework as two vinyl groups via Grignard Reaction

Form Rearrangement Precursor (Divinyl carbinol)

Induce [3,3]-Sigmatropic (Cope) Rearrangement

Formation of stable 16-membered ring (5-Cyclohexadecen-1-one)
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Logical flow of the synthetic strategy.

Conclusion
The described multi-step synthesis provides a reliable method for the preparation of 5-
Cyclohexadecen-1-one from cyclododecanone. The key transformations involve a well-

established halogenation, a Grignard reaction for the introduction of the necessary carbon

framework, and a final thermal Cope rearrangement for the ring expansion. The protocols and

data presented herein serve as a valuable guide for researchers in the fields of organic

synthesis and fragrance chemistry. Careful control of reaction conditions, particularly during the

Grignard and rearrangement steps, is crucial for achieving optimal yields and purity of the final

product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1217015#synthesis-of-5-
cyclohexadecen-1-one-from-cyclododecanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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